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Compound of Interest

Compound Name: Caroxazone

Cat. No.: B1668578

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for Caroxazone (2-oxo-2H-1,3-
benzoxazine-3(4H)-acetamide) starting from the readily available precursor, salicylaldehyde.
The synthesis involves a multi-step process, including the formation of an intermediate N-(2-
hydroxybenzyl)glycinamide, followed by cyclization to yield the final product. The
methodologies presented are based on established chemical transformations and data from
related syntheses of benzoxazinone derivatives.

While a direct, one-pot synthesis from salicylaldehyde to Caroxazone is not extensively
documented, a logical and feasible pathway can be constructed. One key approach involves
the initial synthesis of an N-substituted salicylamine derivative, which is then cyclized to form
the core benzoxazinone ring structure. An alternative and documented method for a related
compound involves the condensation of N-(2-hydroxybenzyl)glycinamide with phosgene, which
IS a key insight into forming the final Caroxazone structure[1].

The proposed pathway in this guide focuses on a phosgene-free cyclization approach, which is
generally preferred for safety and environmental reasons.

Quantitative Data Summary

The following table summarizes typical yields and physical properties for key intermediates and
the final product, based on analogous reactions reported in the literature for similar
benzoxazinone compounds.
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Molecular . .
Compound Molecular . Typical Melting

Weight ( . . Reference
Name Formula Yield (%) Point (°C)

g/mol )
Salicylaldehy )
q C7Hs02 122.12 -1 Commercial

e

N-(2-
hydroxybenzy = CoH12N20:2 180.20 75-85 145-148 Inferred
l)glycinamide
Caroxazone C10H10N203 206.20 60-70 201-203 [1]

Experimental Protocols

Step 1: Synthesis of N-(2-hydroxybenzyl)glycinamide

This step involves the reductive amination of salicylaldehyde with glycinamide.

Materials:

Salicylaldehyde

e Glycinamide hydrochloride

e Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBHa)

o Triethylamine (TEA) or Sodium hydroxide (NaOH)

e Methanol or Ethanol

e Dichloromethane (DCM)

¢ Anhydrous magnesium sulfate (MgSQOas) or Sodium sulfate (NazS0a4)

Procedure:

e To a solution of glycinamide hydrochloride (1.1 equivalents) in methanol, add triethylamine

(1.2 equivalents) and stir for 15 minutes at room temperature to liberate the free amine.
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e Add salicylaldehyde (1.0 equivalent) to the solution and stir for 2 hours to form the
corresponding Schiff base (imine). The reaction progress can be monitored by Thin Layer
Chromatography (TLC).

e Cool the reaction mixture to 0 °C in an ice bath.
e Slowly add sodium borohydride (1.5 equivalents) in small portions.

 After the addition is complete, allow the reaction to warm to room temperature and stir for an
additional 12 hours.

¢ Quench the reaction by the slow addition of water.
e Remove the methanol under reduced pressure.
o Extract the aqueous residue with dichloromethane (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude N-(2-hydroxybenzyl)glycinamide.

» Purify the crude product by recrystallization from a suitable solvent system (e.g.,
ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of Caroxazone (2-oxo-2H-1,3-
benzoxazine-3(4H)-acetamide)

This step involves the cyclization of N-(2-hydroxybenzyl)glycinamide to form the
benzoxazinone ring. This can be achieved using a carbonylating agent such as triphosgene,
which is a safer alternative to phosgene gas.

Materials:
¢ N-(2-hydroxybenzyl)glycinamide
o Triphosgene

 Triethylamine (TEA) or Pyridine
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

Dissolve N-(2-hydroxybenzyl)glycinamide (1.0 equivalent) and triethylamine (2.2 equivalents)
in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.
In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane.

Add the triphosgene solution dropwise to the solution of the amine over a period of 30
minutes, maintaining the temperature at O °C.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature
and stir for 12-18 hours.

Monitor the reaction progress by TLC.

Upon completion, quench the reaction by the careful addition of a saturated aqueous
solution of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

Purify the crude product by recrystallization from ethanol or by column chromatography on
silica gel to afford Caroxazone as a solid.

Visualizations
Synthesis Pathway of Caroxazone
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Caption: Proposed two-step synthesis of Caroxazone from Salicylaldehyde.

Experimental Workflow
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Caption: Step-by-step experimental workflow for Caroxazone synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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